molecular formula C22H23ClN2O4S B2581839 [6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251542-82-1

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Cat. No.: B2581839
CAS No.: 1251542-82-1
M. Wt: 446.95
InChI Key: ZLYAATGWPKJXNP-UHFFFAOYSA-N
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Description

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23ClN2O4S and its molecular weight is 446.95. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • The structural characterization of a side product in benzothiazinone synthesis highlights the complexity and the potential of related compounds in developing new anti-tuberculosis drug candidates. The detailed molecular structure provides insights into the properties and potential applications of similar compounds in drug development (Eckhardt et al., 2020).

Antimicrobial Activity

  • The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity demonstrate the potential of benzothiazole-related compounds in contributing to the development of new antimicrobials. The study provides evidence of variable and modest activity against bacteria and fungi, suggesting a possible application area for similar compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011).

Material Science Applications

  • Research on the thermal, optical, and structural properties of certain benzothiazinone-related compounds, along with theoretical calculations, underscores the potential of these compounds in material science. The detailed analysis of molecular interactions and stability under various conditions suggests applications in designing materials with specific optical or thermal properties (Karthik et al., 2021).

Antitubercular Activities

  • The development of compounds with significant antitubercular activities by modifying the molecular structure of benzothiazinone derivatives points to the critical role of structural optimization in medicinal chemistry. Such studies aid in identifying potent drug candidates for treating tuberculosis and possibly other diseases (Bisht et al., 2010).

These findings illustrate the diverse scientific research applications of compounds related to "6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone." The studies cover a broad spectrum of disciplines, including drug development, antimicrobial research, and material science, showcasing the potential utility of such compounds in various fields of scientific inquiry.

Properties

IUPAC Name

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-2-29-18-9-7-17(8-10-18)25-15-21(22(26)24-12-4-3-5-13-24)30(27,28)20-11-6-16(23)14-19(20)25/h6-11,14-15H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYAATGWPKJXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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